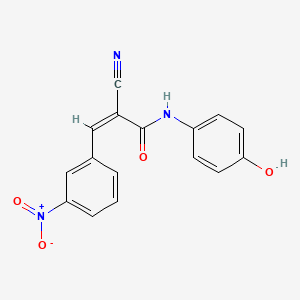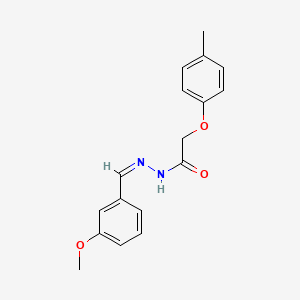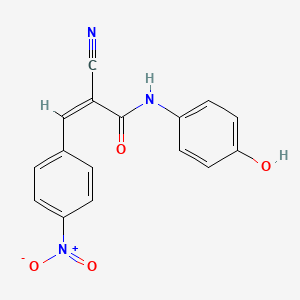
2-cyano-N-(4-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CHN1 and belongs to the family of acrylamide derivatives. In
Mecanismo De Acción
The mechanism of action of CHN1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been suggested that CHN1 may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
CHN1 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. Additionally, CHN1 has been found to induce cell death in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CHN1 in lab experiments is its potential as a multi-purpose chemical compound. It has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, one of the limitations of using CHN1 is its moderate yield and the need for careful purification. Additionally, the mechanism of action of CHN1 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of CHN1. One area of research is the development of more efficient synthesis methods that can increase the yield of CHN1 and reduce the need for purification. Additionally, further research is needed to fully understand the mechanism of action of CHN1 and its potential as a therapeutic agent. Another area of research is the exploration of the potential applications of CHN1 in other fields, such as materials science and catalysis.
In conclusion, CHN1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of CHN1 as a therapeutic agent and in other fields.
Métodos De Síntesis
The synthesis of CHN1 involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with acryloyl chloride and potassium cyanide to produce CHN1. The yield of this reaction is moderate and requires careful purification.
Aplicaciones Científicas De Investigación
CHN1 has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, CHN1 has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of inflammation and oxidative stress-related diseases.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(8-11-2-1-3-14(9-11)19(22)23)16(21)18-13-4-6-15(20)7-5-13/h1-9,20H,(H,18,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKXNPLKOZJIV-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)


acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)

![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)


![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)